molecular formula C₃₉H₆₁ClN₄O₆S B560583 E3 ligase Ligand-Linker Conjugates 11 CAS No. 1835705-61-7

E3 ligase Ligand-Linker Conjugates 11

Numéro de catalogue B560583
Numéro CAS: 1835705-61-7
Poids moléculaire: 749.44
Clé InChI: DVLICOWBWULAJJ-RWTOGVPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

E3 ligase Ligand-Linker Conjugate 11 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

The E3 ligase Ligand-Linker Conjugate 11 serves as a key intermediate for the synthesis of complete PROTAC molecules . The structural optimization of E3 ubiquitin ligase ligands plays an instrumental role in PROTAC technology .


Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Chemical Reactions Analysis

E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .


Physical And Chemical Properties Analysis

The molecular weight of E3 ligase Ligand-Linker Conjugate 11 is 469.58 . Its formula is C25H35N5O4 .

Applications De Recherche Scientifique

1. Understanding E3 Ligase Structure and Function

E3 ligases, such as the c-Cbl proto-oncogene, are crucial in regulating diverse cellular processes through protein ubiquitination. The structure of c-Cbl, when bound to a ubiquitin-conjugating enzyme (E2) and a kinase peptide, demonstrates how the RING domain recruits the E2. This provides insights into the fundamental mechanism of ubiquitin transfer by RING E3s (Zheng, Wang, Jeffrey, & Pavletich, 2000).

2. Catalysis Mechanisms of E3 Ligases

The catalysis mechanisms of E3 ligases are integral to ubiquitination reactions. Research reveals that E3 ligases utilize either a HECT domain or a RING finger for catalysis. This distinction is significant in understanding the molecular basis of E3 specificity and catalysis, although many aspects still remain to be elucidated (Pickart, 2001).

3. Role in Ubiquitination and Proteasomal Degradation

RING domain E3 ubiquitin ligases are pivotal in mediating ubiquitination and subsequent proteasomal degradation of target proteins. Their versatility in monoubiquitinating or synthesizing polyubiquitin chains leads to varied effects on substrates, from proteolysis to modulation of protein functions. The extensive human gene representation of RING E3s underlines their crucial role in many cellular processes and diseases (Deshaies & Joazeiro, 2009).

4. Synthesis and Utilization in PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking class of therapeutic agents, with E3 ligase ligands playing a key role. The synthesis of these ligands and their incorporation into PROTACs is a significant area of research. It involves understanding the chemistry of linker attachment and synthesizing functionalized ligands for various E3 ligases (Bricelj et al., 2021).

5. Insights into Ubiquitin Ligases Structure and Regulation

Recent studies offer deeper insights into the structure, function, and regulation of ubiquitin E3 ligases. This enhanced understanding is pivotal for developing E3-targeting therapeutics for treating human diseases, highlighting the potential of E3 ligases as therapeutic targets (Zheng & Shabek, 2017).

Safety And Hazards

E3 ligase Ligand-Linker Conjugate 11 is intended for research use only . It is not intended for medicinal, household or other use .

Orientations Futures

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLICOWBWULAJJ-RWTOGVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100696
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 11

CAS RN

1835705-61-7
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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